molecular formula C20H25N3O B5368358 1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea

Cat. No.: B5368358
M. Wt: 323.4 g/mol
InChI Key: QZYABVAYGSLVNV-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes a benzylpiperidine moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea typically involves the reaction of 1-benzylpiperidine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)acetamide
  • 1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)carbamate

Comparison: Compared to these similar compounds, 1-(1-Benzylpiperidin-4-yl)-3-(2-methylphenyl)urea exhibits unique properties due to the presence of the urea functional group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct and valuable for specific research applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-5-6-10-19(16)22-20(24)21-18-11-13-23(14-12-18)15-17-8-3-2-4-9-17/h2-10,18H,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYABVAYGSLVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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